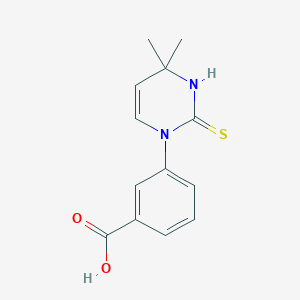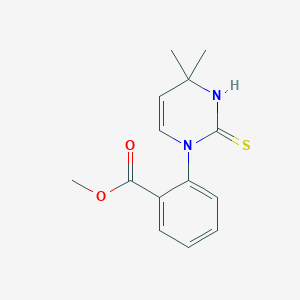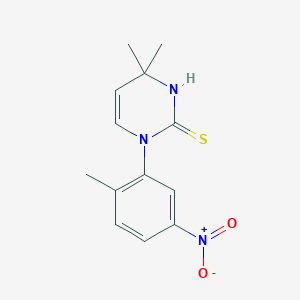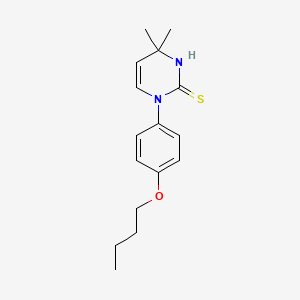
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Übersicht
Beschreibung
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (MDPBA) is a small molecule that is widely used in scientific research, specifically in the fields of biochemistry, physiology, and pharmacology. MDPBA is a sulfur-containing compound that has a unique structure and is used as a substrate in various biochemical assays. It is also used as a tool to study the effects of oxidative stress and as a probe to study the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Organotin(IV) complexes, including those with carboxylic acid derivatives similar to the compound of interest, have shown significant antituberculosis activity. The structural diversity of these complexes plays a crucial role in their biological activity, with triorganotin(IV) complexes demonstrating superior effectiveness compared to their diorganotin(IV) counterparts. The nature of the ligand environment and the structure of these compounds are critical factors influencing their antimicrobial properties, highlighting the potential for designing new compounds with enhanced antituberculosis capabilities (Iqbal, Ali, & Shahzadi, 2015).
Regulation of Gut Functions
Benzoic acid derivatives have been widely utilized as food and feed additives due to their antibacterial and antifungal properties. Recent studies indicate that these compounds can significantly improve gut health by enhancing functions such as digestion, absorption, and barrier integrity. The regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid derivatives suggests potential applications in improving gastrointestinal health and function (Mao, Yang, Chen, Yu, & He, 2019).
Anticarcinogenic Properties
Research on organotin(IV) complexes, including those with benzoate ligands, has also explored their anticarcinogenic properties. The cytotoxic activity of these complexes against various cancer cell lines suggests a promising avenue for the development of new anticancer agents. The lipophilicity of the organotin moiety and the stability of ligand-Sn bonds, such as Sn-N and Sn-S, contribute to the significant antitumor activity observed in these studies (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Pharmacokinetic Analysis
The pharmacokinetics of compounds similar to the one , such as benzoic acid, have been extensively studied in various species, including humans. These studies aim to understand the metabolic and dosimetric variations across species, which is crucial for assessing dietary exposures and reducing interspecies uncertainty in toxicity and efficacy evaluations. Such research is instrumental in ensuring the safe and effective use of these compounds in medical and dietary applications (Hoffman & Hanneman, 2017).
Eigenschaften
IUPAC Name |
3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2)6-7-15(12(18)14-13)10-5-3-4-9(8-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNQWXBKZMYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)
